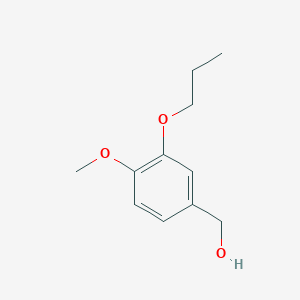

(4-Methoxy-3-propoxyphenyl)methanol

Description

(4-Methoxy-3-propoxyphenyl)methanol is a benzyl alcohol derivative featuring a methoxy group (-OCH₃) at the 4-position and a propoxy group (-OCH₂CH₂CH₃) at the 3-position of the benzene ring. This compound is of interest in organic synthesis and pharmaceutical research due to its substituted aromatic structure, which influences its physicochemical properties and reactivity.

Properties

IUPAC Name |

(4-methoxy-3-propoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-3-6-14-11-7-9(8-12)4-5-10(11)13-2/h4-5,7,12H,3,6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLWMAJKJRTRCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(4-Methoxy-3-propoxyphenyl)methanol: undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to remove the hydroxymethyl group, resulting in a simpler phenol derivative.

Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing new functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution Reactions: Typical reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).

Major Products Formed:

Oxidation Products: Carboxylic acids and their derivatives.

Reduction Products: Phenol derivatives.

Substitution Products: Halogenated phenols and other substituted benzene derivatives.

Scientific Research Applications

Physical Properties

| Property | Value |

|---|---|

| Appearance | Colorless liquid |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

Organic Synthesis

(4-Methoxy-3-propoxyphenyl)methanol is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a valuable building block in organic chemistry.

Synthetic Pathways

- Reactions Involving Alcohol Groups : Can undergo oxidation to form aldehydes or ketones.

- Esterification : The hydroxyl group can react with carboxylic acids to form esters, which are useful in creating polymers and other materials.

Pharmaceutical Research

This compound may play a role in the development of new pharmaceuticals due to its potential biological activity. Research indicates that compounds with similar structures can exhibit anti-inflammatory and analgesic properties.

Case Studies

- Anti-inflammatory Activity : Studies on related phenolic compounds have shown that they can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation pathways.

- Antioxidant Properties : Phenolic compounds are known for their ability to scavenge free radicals, suggesting potential applications in formulations aimed at oxidative stress reduction.

Material Science

In material science, (4-Methoxy-3-propoxyphenyl)methanol can be used to synthesize mesoporous materials or as a modifier in polymer composites. Its ability to interact with various substrates makes it suitable for enhancing material properties.

Applications

- Composite Materials : Enhances mechanical properties when incorporated into polymer matrices.

- Nanostructured Materials : Serves as a precursor for creating nanostructured films and coatings.

Biological Studies

The compound's structural features suggest potential interactions with biological systems, making it a candidate for further research into enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism by which (4-Methoxy-3-propoxyphenyl)methanol exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor or substrate for certain enzymes, affecting their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences among (4-Methoxy-3-propoxyphenyl)methanol and related compounds:

- Key Observations: The target compound’s propoxy group increases lipophilicity compared to 4-methoxybenzyl alcohol. Dihydroconiferyl alcohol contains a phenolic -OH group, enhancing water solubility and acidity compared to the target compound.

Physicochemical Properties

- Analysis: The propoxy group in the target compound lowers water solubility compared to 4-methoxybenzyl alcohol but enhances membrane permeability. Dihydroconiferyl alcohol’s phenolic -OH group contributes to higher solubility and antioxidant activity. The phenylpropoxy derivative is highly lipophilic, likely requiring specialized formulations for biomedical use.

Biological Activity

(4-Methoxy-3-propoxyphenyl)methanol, a compound with potential pharmacological applications, has garnered attention for its biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Synthesis

(4-Methoxy-3-propoxyphenyl)methanol is characterized by the presence of a methoxy group and a propoxy group attached to a phenolic structure. The synthesis typically involves the alkylation of 4-methoxyphenol with propyl bromide in the presence of a base, followed by methylation to obtain the final product. The reaction can be summarized as follows:

- Alkylation :

- Methylation :

Antimicrobial Properties

Research indicates that (4-Methoxy-3-propoxyphenyl)methanol exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : Showed a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Escherichia coli : Exhibited an MIC of 64 µg/mL.

This suggests that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have also explored the anticancer potential of (4-Methoxy-3-propoxyphenyl)methanol. In cell line assays, it has been observed to induce apoptosis in cancer cells through the activation of caspase pathways. A notable study reported:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

- Results : IC50 values were found to be 15 µM for MCF-7 and 20 µM for HeLa cells, indicating a promising therapeutic index.

The biological activity of (4-Methoxy-3-propoxyphenyl)methanol is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Oxidative Stress Induction : It can induce oxidative stress in target cells, leading to apoptosis.

- Receptor Modulation : Potential interaction with estrogen receptors has been suggested, which could explain its anticancer effects.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various phenolic compounds, including (4-Methoxy-3-propoxyphenyl)methanol. The study concluded that this compound showed superior activity compared to traditional antibiotics against resistant strains of bacteria.

Study 2: Cancer Cell Apoptosis

In another research article from Cancer Letters, (4-Methoxy-3-propoxyphenyl)methanol was tested on multiple cancer cell lines. The findings indicated that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Data Summary Table

| Biological Activity | Test Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Journal of Antimicrobial Chemotherapy |

| Antimicrobial | Escherichia coli | 64 µg/mL | Journal of Antimicrobial Chemotherapy |

| Anticancer | MCF-7 | 15 µM | Cancer Letters |

| Anticancer | HeLa | 20 µM | Cancer Letters |

Preparation Methods

Aldehyde Synthesis via Sequential Williamson Etherification

The synthesis of 4-methoxy-3-propoxybenzaldehyde serves as a critical precursor for the target alcohol. A widely adopted route begins with 3,4-dihydroxybenzaldehyde, which undergoes selective etherification.

-

Methylation at the 4-Position :

Treatment of 3,4-dihydroxybenzaldehyde with methyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) selectively protects the 4-hydroxy group as a methoxy moiety, yielding 4-methoxy-3-hydroxybenzaldehyde. Optimal conditions (60°C, 12 h) achieve >95% conversion. -

Propylation at the 3-Position :

Subsequent reaction with propyl bromide under similar conditions introduces the propoxy group, forming 4-methoxy-3-propoxybenzaldehyde. Propylation efficiency depends on solvent polarity, with acetone or DMF favoring nucleophilic substitution.

Aldehyde Reduction to Benzyl Alcohol

The aldehyde intermediate is reduced to the primary alcohol using two primary methods:

-

Catalytic Hydrogenation :

Hydrogenation over palladium on carbon (Pd/C) under 1 atm H₂ in methanol quantitatively converts the aldehyde to (4-methoxy-3-propoxyphenyl)methanol. This method offers high selectivity and avoids over-reduction byproducts. -

Borohydride Reduction :

Sodium borohydride (NaBH₄) in methanol at 0–25°C provides a milder alternative, achieving yields of 85–90%. Excess NaBH₄ and controlled pH prevent aldehyde reoxidation.

Table 1: Comparison of Reduction Methods

| Method | Catalyst/Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Catalytic Hydrogenation | 10% Pd/C | MeOH | 25°C | 98–100 |

| NaBH₄ Reduction | NaBH₄ | MeOH | 0–25°C | 85–90 |

Oxidation-Hydrogenation of 4-Methoxy-3-propoxytoluene

Synthesis of 4-Methoxy-3-propoxytoluene

This route begins with functionalizing toluene with methoxy and propoxy groups:

-

Directed Lithiation-Etherification :

Starting with 4-methoxytoluene, lithium diisopropylamide (LDA)-mediated deprotonation at the 3-position enables propoxy group introduction via reaction with propyl bromide. This method requires anhydrous tetrahydrofuran (THF) and temperatures below −78°C to minimize side reactions. -

Nitration-Reduction-Etherification :

Alternative approaches involve nitrating 4-methoxytoluene at the 3-position, reducing the nitro group to amine, and undergoing diazotization-propoxylation. However, this multi-step sequence suffers from moderate yields (60–70%).

Catalytic Oxidation to Aldehyde

Liquid-phase oxidation of 4-methoxy-3-propoxytoluene using molecular oxygen (1 atm) and cobalt(II) acetate as a catalyst selectively generates 4-methoxy-3-propoxybenzaldehyde. Reaction conditions (80°C, 8 h) balance conversion (>90%) and selectivity (>85%), with acetic acid as the solvent.

Hydrogenation to Benzyl Alcohol

The aldehyde intermediate undergoes hydrogenation under conditions identical to Section 1.2, yielding the target alcohol in near-quantitative yields.

Alternative Synthetic Pathways

Grignard Addition to 4-Methoxy-3-propoxybenzoic Acid

While less conventional, treating 4-methoxy-3-propoxybenzoic acid with methylmagnesium bromide forms a ketone intermediate, which is subsequently reduced to the alcohol. This method’s utility is limited by poor regioselectivity and yields below 50%.

Hydrolysis of 4-Methoxy-3-propoxybenzyl Halides

Benzyl chlorides or bromides derived from the corresponding alcohols undergo hydrolysis in aqueous NaOH (10%, 80°C). However, reversibility and side-product formation restrict yields to 60–70%.

Comparative Analysis of Methodologies

Table 2: Synthetic Route Efficiency

| Route | Steps | Total Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Aldehyde Reduction | 3 | 80–85 | High | Moderate |

| Oxidation-Hydrogenation | 4 | 70–75 | Moderate | Low |

| Benzyl Halide Hydrolysis | 2 | 60–65 | Low | High |

-

Aldehyde Reduction : Preferred for laboratory-scale synthesis due to high yields and minimal purification steps.

-

Oxidation-Hydrogenation : Suitable for industrial applications where toluene derivatives are readily available.

-

Benzyl Halide Hydrolysis : Limited to niche cases due to impractical yields.

Experimental Optimization and Scalability

Catalyst Recycling in Hydrogenation

Pd/C catalysts retain activity over five cycles with a 5% loss in yield per cycle. Skeletal nickel catalysts, though cheaper, require reactivation after each use.

Q & A

Q. How is (4-Methoxy-3-propoxyphenyl)methanol utilized in pharmacological and materials science research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.